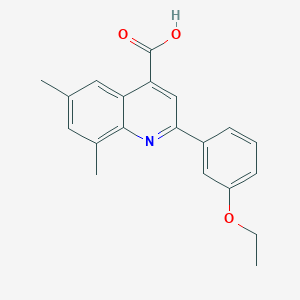

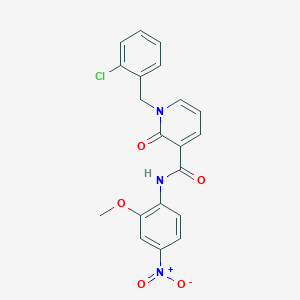

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives often involves Heck-mediated synthesis or reactions involving acyl- and aroylpyruvic acids with amino compounds. For instance, Pampín et al. (2003) describe a Heck coupling reaction method that could be analogous to synthesizing complex quinoline derivatives (Pampín et al., 2003). Similarly, Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through a reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, proposing a plausible mechanism based on quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including the target compound, can be elucidated using various spectroscopic techniques. The crystal and molecular structure analysis often involves X-ray structural analysis to determine the arrangement of atoms within the molecule, as demonstrated by Rudenko et al. (2013) in their work on methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates (Rudenko et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclocondensation, Friedländer condensation, and reactions under specific conditions like Heck coupling. These reactions are pivotal in modifying the quinoline core to obtain desired functional groups and properties. For example, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline derivatives via a one-pot reaction, illustrating the versatility of quinoline chemistry (Gao et al., 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, can significantly vary depending on the substituents attached to the quinoline core. These properties are essential for determining the compound's suitability for specific applications and for understanding its behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for further functionalization, are crucial aspects of quinoline derivatives. These properties are influenced by the electronic and steric effects of substituents on the quinoline ring. Studies like those by Maklakova et al. (2019) provide insight into the physicochemical properties of newly synthesized quinoline derivatives, highlighting the importance of synthetic strategy on the resulting chemical properties (Maklakova et al., 2019).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Agents

A study by Corelli et al. (1983) focused on the synthesis of 4-hydroxyquinoline-3-carboxylic acid and 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylic acid, which are analogs of nalidixic acid and contain a pyrrole or 2,5-dimethylpyrrole group. These compounds were created to explore their potential as antibacterial and antifungal agents (Corelli et al., 1983).

Synthesis of Novel Compounds

Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. This research showcases the process of creating new chemical compounds, which could have various applications in scientific research (Gao et al., 2011).

Properties of Cd(II) Complexes

Lei et al. (2014) explored the synthesis and properties of Cd(II) complexes derived from 2-phenylquinoline derivatives. This research provides insights into the properties of these complexes, which may be relevant for various scientific applications (Lei et al., 2014).

Structure-Activity Relationships in Antiallergy Agents

Althuis et al. (1980) investigated over 50 new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives for antiallergy activity. This study contributes to understanding the structure-activity relationships in developing antiallergy agents (Althuis et al., 1980).

Metabolism of P-glycoprotein Inhibitor

Paek et al. (2006) researched the metabolism of HM-30181, a P-glycoprotein inhibitor, in rats. This study aids in understanding the metabolic pathways of such compounds, which is crucial for drug development (Paek et al., 2006).

Synthesis of Novel Anticonvulsant and Antimicrobial Agents

Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. This research is significant for developing new pharmacological agents (Rajasekaran et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-15-7-5-6-14(10-15)18-11-17(20(22)23)16-9-12(2)8-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFJQQGLKBWDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2494960.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494961.png)

![N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2494963.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2494981.png)